3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid
描述
Fourier Transform Infrared (FTIR) Spectroscopy
Key FTIR absorption bands for this compound include:
- 1700–1750 cm⁻¹ : Strong C=O stretching of the carboxylic acid group.
- 1500–1600 cm⁻¹ : Aromatic C=C stretching in the benzimidazole and benzene rings.
- 600–800 cm⁻¹ : C–Cl stretching, characteristic of chlorinated aromatic compounds.
- 2500–3300 cm⁻¹ : Broad O–H stretching of the carboxylic acid (if protonated).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (DMSO-d₆) :
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic protons (benzimidazole) | 7.0–8.5 |
| Propionic acid CH₂ groups | 2.2–2.8 |
| Carboxylic acid proton | 12.0–13.0 (broad) |
¹³C NMR Data (DMSO-d₆) :
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic acid carbonyl (C=O) | 170.0–175.0 |
| Aromatic carbons (benzimidazole) | 110.0–150.0 |
| Propionic acid CH₂ groups | 30.0–40.0 |
These shifts align with the compound’s functional groups and electronic environment.
Mass Spectrometry (MS)
The molecular ion peak appears at m/z 224 (C₁₀H₉ClN₂O₂⁺), with fragmentation patterns indicative of:
- Loss of COOH (m/z 184): Resulting from cleavage of the carboxylic acid group.
- Loss of Cl (m/z 189): Reflecting chlorine atom detachment.
Tautomeric Forms and Protonation States
Annular Tautomerism
Benzimidazole derivatives exhibit tautomerism between N1-protonated and N3-protonated forms. In this compound, the proton resides on the nitrogen at position 1 (N1), as indicated by the 1H designation in the IUPAC name. However, in solution, equilibrium may exist between the N1-H and N3-H tautomers, influenced by solvent polarity and pH.
| Tautomer Form | Proton Location | Stability Factors |
|---|---|---|
| N1-H (Major) | Position 1 | Stabilized by intramolecular H-bonding to propionic acid |
| N3-H (Minor) | Position 3 | Less favored due to steric hindrance from the propionic acid chain |
Protonation States of the Carboxylic Acid
The carboxylic acid group undergoes pH-dependent protonation:
- Protonated (COOH) : Dominant in acidic environments (pH < 4.5).
- Deprotonated (COO⁻) : Prevalent in basic conditions (pH > 4.5).
The pKa of the carboxylic acid is estimated at ~4.5 , based on analogous benzimidazole derivatives.
属性
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPODEKMPICKOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424388 | |
| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82138-56-5 | |
| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Direct Synthesis via Benzimidazole Derivatives
One common approach to synthesize 3-(6-chloro-1H-benzimidazol-2-yl)-propionic acid involves starting from benzimidazole intermediates, which are then functionalized to introduce the propionic acid side chain.
- Starting Materials: Benzimidazole derivatives substituted with chlorine at the 6-position.
- Key Steps:
- Alkylation of benzimidazole nitrogen or carbon with appropriate haloalkyl esters or phosphonate esters.
- Hydrolysis of ester or phosphonate groups to yield the free propionic acid.
- Typical Conditions:
- Alkylation is often performed under basic conditions using potassium carbonate or sodium ethoxide in polar aprotic solvents or acetone at room temperature or mild reflux.
- Hydrolysis is carried out using refluxing 6 N hydrochloric acid or trimethylsilyl bromide for phosphonate esters, followed by neutralization to isolate the acid.
Example from Literature:
A benzimidazole intermediate (e.g., 6-chloro-1H-benzimidazole) is alkylated with a haloalkyl phosphonate ester under nitrogen atmosphere with potassium carbonate as base. The resulting phosphonate ester is hydrogenated and then hydrolyzed to the free acid using HCl or TMS-Br, yielding the target propionic acid derivative.
Alkylation of 2-(4-Bromomethylphenyl)propionic Acid Analogues
In some synthetic designs, 2-(4-bromomethylphenyl)propionic acid derivatives are reacted with benzimidazolylthiol or related nucleophiles in acetone under reflux at 40 °C for 12 hours to yield substituted propionic acids after workup and recrystallization. This method is adaptable for benzimidazole derivatives bearing chloro substituents.
Comparative Data Table of Preparation Methods
Detailed Research Findings and Notes
The condensation and hydrolysis method adapted from the synthesis of related benzimidazole-propionic acids (e.g., Rebamipide analogues) is notable for its simplicity, mild reaction conditions, and high yield. It avoids the use of strong acids like hydrochloric or hydrobromic acid during hydrolysis, which is advantageous for environmental and safety reasons.
The alkylation of benzimidazole with phosphonate esters followed by hydrolysis is a well-established route for preparing benzimidazole propionic acids with various substitutions, including chloro groups. However, yields can be moderate, and purification steps such as chromatography are often required.
The nucleophilic substitution approach using bromomethylphenyl propionic acid derivatives and benzimidazolylthiol derivatives provides a versatile route to substituted propionic acids but is less commonly reported specifically for 3-(6-chloro-1H-benzimidazol-2-yl)-propionic acid.
Analytical data such as melting points and ^1H NMR spectra confirm the identity and purity of the final products in these syntheses, ensuring reproducibility and reliability of the methods.
化学反应分析
Types of Reactions
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the substituents involved .
科学研究应用
Antimicrobial Properties
Research indicates that benzimidazole derivatives, including 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, exhibit promising antimicrobial activity. A study on phenoxyalkylbenzimidazoles demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting that modifications in the structure could enhance their potency against resistant strains . The presence of the chloro group in the compound may contribute to its increased activity by influencing electron density and molecular interactions.
Anticancer Potential
Benzimidazole derivatives have been investigated for their anticancer properties. Compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For instance, studies have highlighted that certain benzimidazole derivatives can inhibit tubulin polymerization, a crucial process for mitosis in cancer cells .
Synthesis and Structure-Activity Relationships
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from simple benzimidazole precursors. The introduction of the chloro group can be achieved through halogenation reactions, while the propionic acid moiety can be added via carboxylation techniques or through the use of appropriate coupling reagents.
Structure-Activity Relationship Studies
Understanding the SAR is critical for optimizing the efficacy of benzimidazole derivatives. For instance, studies have shown that varying the substituents on the benzimidazole ring can significantly affect biological activity. The introduction of electron-withdrawing groups like chlorine enhances potency against certain pathogens by stabilizing the active form of the compound .
Case Studies and Research Findings
作用机制
The mechanism of action of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Structural Modifications and Physicochemical Properties
*Calculated based on molecular formula.
†Estimated from analog data .
‡Predicted based on structural similarity.
Key Observations :
- N-Alkylation : The addition of a methyl (C₁ compound) or isopropyl (C₃ compound) group at the 1-position increases molar mass and lipophilicity. This modification likely enhances membrane permeability but may reduce aqueous solubility compared to the unalkylated parent compound.
- Acidity : The pKa of ~3.9 (predicted for the parent compound) aligns with the carboxylic acid group, suggesting similar ionization behavior across analogs.
- Thermal Stability : Higher boiling points in alkylated derivatives (e.g., 471.2°C for the methylated analog) indicate increased thermal stability due to added hydrophobic interactions .
生物活性
3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 238.67 g/mol. The compound features a benzimidazole ring substituted with a chlorine atom and a propanoic acid moiety, which contributes to its unique biochemical properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against several bacterial strains.
- Anticancer Activity : Initial data indicate potential for inhibiting cancer cell proliferation.
- Enzyme Modulation : The compound interacts with various enzymes and receptors, which is crucial for understanding its pharmacological profile.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Enzyme Interaction | Modulates activity of specific enzymes |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzyme activities, which may have therapeutic implications in various diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
- Cancer Cell Proliferation : In vitro assays demonstrated that the compound reduced the viability of specific cancer cell lines by inducing apoptosis. This effect was mediated through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the benzimidazole ring can significantly alter its biological activity. For instance, substituting different halogens or alkyl groups may enhance or reduce its potency against target enzymes.
Table 2: SAR Findings
| Substitution Position | Substituent Type | Effect on Activity |
|---|---|---|
| 6 | Chlorine | Increased antimicrobial activity |
| 2 | Methyl | Enhanced anticancer properties |
| 4 | Fluorine | Reduced enzyme inhibition |
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To explore the pathways involved in its anticancer and antimicrobial activities.
- Development of Derivatives : To optimize the compound's activity through structural modifications.
常见问题
Q. What synthetic methodologies are most effective for preparing 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid, and what factors critically influence reaction yields?
- Methodological Answer : The compound can be synthesized via condensation reactions of substituted benzoimidazole precursors with propionic acid derivatives. Key steps include:
- Vilsmeier-Haack-Arnold reaction for aldehyde intermediate preparation using phosphorus oxychloride and DMF .
- Hydrolysis optimization : Adjusting pH (e.g., NaOH followed by acetic acid neutralization) to isolate the carboxylic acid moiety, as seen in analogous procedures .
- Catalytic systems : Palladium acetate and triphenylphosphine for cross-coupling reactions, ensuring high purity (>98%) via LCMS validation .
Critical parameters include reaction time, temperature (e.g., reflux in methanol), and stoichiometric ratios of reactants.
Q. Which analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- LC-MS/MS : For molecular weight confirmation (e.g., m/z values) and purity assessment (>98% as per ) .
- FTIR and NMR : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and proton environments (e.g., δH 7.82–8.32 ppm for aromatic protons) .
- Elemental analysis : Validates empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. How can researchers resolve contradictions in spectral data between synthesis batches?
- Methodological Answer :
- Compare with published δH NMR shifts (e.g., δH 4.14–4.16 ppm for ethyl groups in CDCl₃ ).
- Re-examine reaction conditions (e.g., solvent purity, catalyst load) and employ HPLC for impurity profiling .
Advanced Research Questions
Q. What strategies can optimize the compound’s pharmacokinetic stability, particularly regarding microbial and mammalian metabolism?
- Methodological Answer :
- Metabolic pathway mapping : Use in vitro models with gut microbiota to identify degradation products (e.g., dehydroxylation to 3-(4-hydroxyphenyl)propionic acid ).
- Stability assays : Incubate the compound with liver microsomes or CYP450 enzymes, followed by LC-HRMS to track phase I/II metabolites .
- Structural modifications : Introduce electron-withdrawing groups (e.g., chloro) to resist microbial hydrogenation .
Q. How can structure-activity relationship (SAR) studies be designed to enhance pharmacological activity?
- Methodological Answer :
- Derivatization : Modify substituents on the benzoimidazole core (e.g., 6-chloro for electronic effects) and propionic acid chain (e.g., esterification for bioavailability) .
- Biological screening : Test derivatives in target-specific assays (e.g., enzyme inhibition, receptor binding) and correlate results with computational docking studies .
- Data validation : Use LCMS for purity and HRMS for exact mass confirmation during SAR iterations .
Q. What are the challenges in synthesizing and characterizing water-soluble salts of this compound for in vivo studies?
- Methodological Answer :
- Salt formation : React with inorganic bases (e.g., NaOH) or organic amines, monitoring pH to avoid decomposition .
- Solubility assays : Use shake-flask methods with UV-Vis quantification.
- X-ray crystallography : Resolve salt crystal structures to confirm counterion interactions and stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
